molecular formula C8H9F2N3 B2948422 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine CAS No. 2309522-00-5

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine

Cat. No.: B2948422
CAS No.: 2309522-00-5
M. Wt: 185.178
InChI Key: ZAQSIXJXGISPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is a novel compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,3-difluoroazetidin-1-yl group and a methyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine typically involves the reaction of a pyrimidine derivative with a difluoroazetidine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated pyrimidine ring.

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
  • 4-(3,3-Difluoroazetidin-1-yl)benzoic acid
  • 4-(3,3-Difluoroazetidin-1-yl)cyclohexane-1-carboxylic acid

Uniqueness

4-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c1-6-2-7(12-5-11-6)13-3-8(9,10)4-13/h2,5H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQSIXJXGISPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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